Enhanced Lipophilicity and Predicted Membrane Permeability vs. 5-Methyl Analog
The target compound's 5-propyl chain extends its logP to 4.57 and logD to 4.22, which is approximately 1.1 log units higher than the 5-methyl analog (CHEBI:115054; predicted logP ~3.5) . This translates to a predicted 10-fold increase in membrane partitioning, which is critical for achieving intracellular target engagement in cell-based kinase assays [1].
| Evidence Dimension | Lipophilicity (logD at pH 7.4) |
|---|---|
| Target Compound Data | logD = 4.22, logP = 4.57 |
| Comparator Or Baseline | 7-(3,5-dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CHEBI:115054); predicted logP ≈ 3.5 |
| Quantified Difference | Δ logP ≈ +1.1 log units |
| Conditions | Calculated using ChemDiv in silico model (logP/logD prediction) |
Why This Matters
A 10-fold higher lipophilicity directly impacts passive membrane permeability and intracellular target access, making this compound a superior choice for cell-based phenotypic and target engagement assays requiring high cellular penetration.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235-248. [Review supporting the relationship between logD and membrane permeability]. View Source
